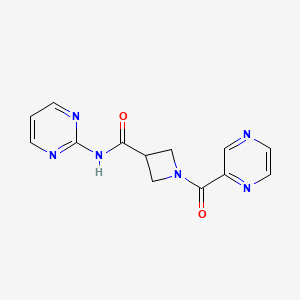

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide

Beschreibung

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a pyrazine ring, a pyrimidine ring, and an azetidine ring

Eigenschaften

IUPAC Name |

1-(pyrazine-2-carbonyl)-N-pyrimidin-2-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2/c20-11(18-13-16-2-1-3-17-13)9-7-19(8-9)12(21)10-6-14-4-5-15-10/h1-6,9H,7-8H2,(H,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBWEQCCVKEFHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and diethyl oxalate.

Formation of the Pyrimidine Ring: Using reagents such as guanidine and β-dicarbonyl compounds.

Azetidine Ring Formation: This could involve cyclization reactions using appropriate starting materials.

Coupling Reactions: Finally, the pyrazine and pyrimidine rings are coupled with the azetidine ring through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are a class of drugs used in cancer treatment, particularly for tumors with BRCA mutations. The compound has been shown to bind effectively to the catalytic sites of PARP-1 and PARP-2, demonstrating low nanomolar IC50 values, which indicates high potency against cancer cell lines harboring these mutations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In vitro studies demonstrated that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that it could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: PARP Inhibition in Cancer Therapy

A study focused on the design and synthesis of various PARP inhibitors, including derivatives of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide. The results indicated that these compounds not only inhibited PARP activity but also selectively targeted cancer cells with BRCA mutations, leading to reduced cell proliferation and increased apoptosis rates in vitro .

Case Study 2: Antimicrobial Efficacy Assessment

In another study evaluating antimicrobial properties, researchers synthesized a series of compounds related to 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide. The compounds were tested using the disc diffusion method, revealing promising antibacterial activity comparable to standard antibiotics. Molecular docking studies further supported the interaction efficacy with bacterial targets .

Wirkmechanismus

The mechanism of action of 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide: can be compared with other heterocyclic compounds that contain pyrazine, pyrimidine, or azetidine rings.

Unique Features: The combination of these three rings in a single molecule might confer unique chemical and biological properties not found in simpler analogs.

List of Similar Compounds

Pyrazine Derivatives: Such as pyrazinamide.

Pyrimidine Derivatives: Such as cytosine or thymine.

Azetidine Derivatives: Such as azetidine-2-carboxylic acid.

Biologische Aktivität

The compound 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide is a cyclic amide that has garnered attention for its potential biological activities, particularly in cancer treatment. First synthesized in 2007, this compound has been identified as a potent inhibitor of polo-like kinase 1 (PLK1), a critical protein involved in cell division. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide features a unique structure that incorporates both pyrazine and pyrimidine rings. Its synthesis involves several chemical reactions, primarily starting from 2,3-diaminopyridine and pyrazine-2-carboxylic acid, followed by reactions with azetidin-3-one. The compound's characterization has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 244.25 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Inhibition of Polo-like Kinase 1 (PLK1)

Research indicates that 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide effectively inhibits PLK1, leading to reduced cell proliferation in various cancer cell lines. PLK1 plays a crucial role in mitosis, and its inhibition can disrupt cell cycle progression, making it a target for cancer therapy.

Case Studies

- Anti-tumor Activity : In vitro studies have demonstrated that this compound exhibits significant anti-tumor effects against breast cancer, lung cancer, and leukemia cell lines. The mechanism is primarily attributed to the inhibition of PLK1 activity, which is vital for cancer cell survival and proliferation.

- Anti-inflammatory Effects : Beyond its anti-cancer properties, the compound has shown promise in reducing inflammation. It has been investigated for potential applications in treating inflammatory diseases such as rheumatoid arthritis by inhibiting pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Targeted Cell Lines |

|---|---|---|

| Anti-tumor | High | Breast cancer, lung cancer, leukemia |

| Anti-inflammatory | Moderate | Rheumatoid arthritis models |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and specificity. Research has focused on modifications to the pyrazine and pyrimidine moieties to enhance biological activity while minimizing side effects.

Key Findings from SAR Studies

- Substituent Variations : Alterations in substituents on the pyrazine or pyrimidine rings can significantly impact the inhibitory potency against PLK1.

- Molecular Docking : Computational models have been employed to predict binding affinities and interactions with PLK1, guiding further modifications for improved activity .

Toxicity and Safety Profile

Preliminary studies on toxicity have indicated that 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide exhibits a favorable safety profile at therapeutic doses. However, comprehensive toxicity assessments are necessary to evaluate long-term effects and potential side effects in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(pyrazine-2-carbonyl)-N-(pyrimidin-2-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Pyrazine carboxamide derivatives are typically synthesized via condensation reactions between activated pyrazine acids (e.g., esters or chlorides) and amines. For example, in analogous compounds, pyrazine-2-carboxylate esters react with amines in the presence of coupling agents like triphenylphosphine and pyridine as a solvent, achieving yields of 63–74% . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., pyridine for nucleophilicity), and temperature. Catalytic additives (e.g., triphenylphosphine) can enhance coupling efficiency by activating carboxyl groups .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying regiochemistry and confirming functional groups like the azetidine ring and carboxamide linkage. Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]⁺ peaks), while infrared (IR) spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) . High-performance liquid chromatography (HPLC) with ≥98% purity thresholds ensures compound homogeneity, as demonstrated in related pyrazinecarboxamide syntheses .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Initial evaluations often focus on DNA binding (via UV-Vis titration or fluorescence quenching) and protein interactions (e.g., bovine serum albumin (BSA) binding using ultrafiltration assays). For example, pyrazine-carboxamide palladium complexes showed DNA affinity via spectroscopic shifts, suggesting intercalation or groove-binding mechanisms . Antimicrobial activity can be assessed using minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability under experimental conditions?

- Methodological Answer : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For hydrazone analogs, DFT optimized geometries aligned with experimental NMR/IR data, validating tautomeric forms . Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes to biological targets like DNA or enzymes, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer pH, serum albumin concentration). For instance, oxicam derivatives showed altered HSA binding affinities at 2% vs. 4% albumin levels, highlighting the need for standardized protocols . Meta-analyses comparing IC₅₀ values across studies should normalize variables like cell lines, exposure times, and solvent controls. Reproducibility can be enhanced via orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic inhibition) .

Q. How can crystallographic data clarify the compound’s 3D conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond angles, torsion angles, and hydrogen-bonding networks. For N-(2-phenoxyphenyl)pyrazine-2-carboxamide, SC-XRD confirmed planarity of the pyrazine-carboxamide moiety and non-covalent interactions critical for crystal packing . Twinning or disorder in crystals can be resolved using SHELXD/SHELXE pipelines for high-throughput phasing .

Q. What reaction engineering approaches improve scalability of multi-step syntheses?

- Methodological Answer : Continuous-flow systems reduce side reactions in sensitive steps (e.g., acylation). For pyrazolo[1,5-a]pyrimidine-3-carboxamides, stepwise coupling in pyridine under reflux achieved intermediates, but microwave-assisted synthesis reduced reaction times from hours to minutes . Solvent selection (e.g., acetone for solubility vs. DMF for polar aprotic conditions) impacts recrystallization yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.